molecular formula C9H9F3N2O B1414975 N-(4-amino-2-methylphenyl)-2,2,2-trifluoroacetamide CAS No. 1082153-69-2

N-(4-amino-2-methylphenyl)-2,2,2-trifluoroacetamide

Cat. No. B1414975
M. Wt: 218.18 g/mol
InChI Key: LSWQZRMPXYFJNI-UHFFFAOYSA-N
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Description

The compound would be named according to the IUPAC nomenclature rules. Its structure would be drawn out and key functional groups would be identified.



Synthesis Analysis

The synthesis of the compound would be planned out, taking into account the reactivity of the starting materials and the necessary reaction conditions.



Molecular Structure Analysis

Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography might be used to confirm the structure of the synthesized compound.



Chemical Reactions Analysis

The compound would be subjected to various reactions to see how it behaves. This could provide insights into its chemical properties and potential uses.



Physical And Chemical Properties Analysis

The compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, etc. would be determined.


Scientific Research Applications

Electrophilic Fluorinating Agent

N-(4-amino-2-methylphenyl)-2,2,2-trifluoroacetamide has been explored in the context of fluorination reactions. For instance, derivatives of this compound, such as perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], have been used as electrophilic fluorinating agents. These agents are capable of fluorinating various substrates under mild conditions, showcasing their utility in synthetic chemistry for introducing fluorine atoms into organic molecules (Banks, Besheesh, & Tsiliopoulos, 1996).

Antibacterial Agent Synthesis

N-(4-amino-2-methylphenyl)-2,2,2-trifluoroacetamide has also been used in the synthesis of novel antibacterial agents. For example, its derivatives have been utilized in the creation of lamotrigine analogs, which have shown promising activity against various bacterial strains, indicating potential applications in developing new antibacterial drugs (Alharbi & Alshammari, 2019).

Derivatization for GC/MS Analysis

In analytical chemistry, derivatives of N-(4-amino-2-methylphenyl)-2,2,2-trifluoroacetamide have been employed in the derivatization of amphetamines and other compounds for gas chromatography/mass spectrometry (GC/MS) analysis. This derivatization process aids in the separation and quantification of these compounds, making it a valuable tool in forensic and pharmaceutical analysis (Shin & Donike, 1996).

Trifluoroacetylation Reagent

The compound has also found use as a trifluoroacetylation reagent. It has been employed in trifluoroacetylation reactions for amine, hydroxyl, and thiol groups under non-acidic conditions. This application is significant in organic synthesis and analytical chemistry for modifying chemical structures and enhancing their properties (Donike, 1973).

Safety And Hazards

The compound would be assessed for any potential hazards. This could involve testing its toxicity in cell cultures or animal models.


Future Directions

Based on the results of these studies, future research directions would be proposed. This could involve further studies to optimize the compound’s properties, or investigations into its potential applications.


properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c1-5-4-6(13)2-3-7(5)14-8(15)9(10,11)12/h2-4H,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWQZRMPXYFJNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-methylphenyl)-2,2,2-trifluoroacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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